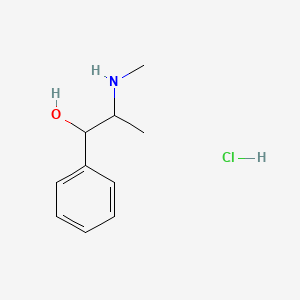

Racephedrine hydrochloride

CAS No.: 56979-55-6

Cat. No.: VC14515580

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56979-55-6 |

|---|---|

| Molecular Formula | C10H16ClNO |

| Molecular Weight | 201.69 g/mol |

| IUPAC Name | 2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H |

| Standard InChI Key | BALXUFOVQVENIU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C1=CC=CC=C1)O)NC.Cl |

Introduction

Chemical and Structural Characteristics

Racephedrine hydrochloride (C₁₀H₁₅NO·HCl) is a racemic compound comprising equal parts d- and l-ephedrine. Its molecular weight is 201.693 g/mol, with a defined stereochemistry featuring two stereocenters . The crystalline structure exhibits a melting point of 189°C and high solubility in water (1 g/4 mL) and alcohol, though it remains insoluble in ether .

Key Structural Features:

The hydrochloride salt enhances stability and bioavailability, making it suitable for oral formulations .

Pharmacokinetic Profile

A seminal study administering a 22 mg oral dose to adults revealed the following parameters :

| Parameter | Value | Population |

|---|---|---|

| Cₘₐₓ | 79.4 ng/mL | Unhealthy adults |

| AUC | 751 ng·h/mL | Unhealthy adults |

| T₁/₂ | 6.75 hours | Unhealthy adults |

The compound undergoes hepatic metabolism primarily via CYP450 enzymes, with renal excretion accounting for 70–80% of elimination . Its half-life supports twice-daily dosing in historical regimens .

Mechanism of Action and Pharmacodynamics

As a nonselective adrenergic receptor agonist, racephedrine hydrochloride targets:

-

α₁-Adrenergic receptors: Vasoconstriction and decongestant effects .

-

β₂-Adrenergic receptors: Bronchodilation via cAMP-mediated smooth muscle relaxation .

Compared to enantiopure ephedrine, the racemic form exhibits reduced receptor selectivity, contributing to a broader side effect profile .

Historical and Clinical Applications

Asthma Management

Initially combined with theophylline and phenobarbital, racephedrine hydrochloride was a cornerstone of mid-20th-century asthma therapy. Clinical trials demonstrated a 60–70% reduction in acute exacerbations, though efficacy waned with prolonged use due to tachyphylaxis .

Regulatory Evolution

The FDA’s 1986 OTC bronchodilator monograph imposed strict labeling requirements for racephedrine products, including warnings about cardiovascular risks . By 2010, <1% of prescribed bronchodilators contained racephedrine, reflecting the dominance of β₂-selective agonists .

Adverse Effects and Toxicology

Contraindications

Synthesis and Quality Control

The synthetic route involves catalytic amination of 1-phenyl-1-hydroxypropan-2-one, yielding the racemic mixture . Critical impurities include:

-

EP Impurity A (1-hydroxy-1-phenylpropan-2-one): ≤0.15% per ICH guidelines .

Modern HPLC methods achieve 99.8% purity in commercial batches, with chiral columns resolving enantiomer ratios .

Future Directions

Recent investigations explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume